1,2-Ditridecanoyl-sn-glycero-3-phosphocholine
CAS No.: 71242-28-9
Cat. No.: VC7928167
Molecular Formula: C34H68NO8P
Molecular Weight: 649.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71242-28-9 |
|---|---|
| Molecular Formula | C34H68NO8P |
| Molecular Weight | 649.9 g/mol |
| IUPAC Name | [(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C34H68NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-33(36)40-30-32(31-42-44(38,39)41-29-28-35(3,4)5)43-34(37)27-25-23-21-19-17-15-13-11-9-7-2/h32H,6-31H2,1-5H3/t32-/m1/s1 |
| Standard InChI Key | RLNYFMQMIIHWFV-JGCGQSQUSA-N |
| Isomeric SMILES | CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 71242-28-9 |
| Molecular Formula | |
| Molecular Weight | 649.9 g/mol |
| IUPAC Name | [(2R)-2,3-di(tridecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Solubility | Lipophilic (soluble in chloroform/methanol) |
| Critical Micelle Concentration | Not reported |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine involves sequential esterification and phosphorylation steps. First, glycerol is selectively acylated at the sn-1 and sn-2 positions using tridecanoic acid chlorides under alkaline conditions. The sn-3 hydroxyl group is then phosphorylated with phosphocholine donors, followed by purification via column chromatography to isolate the enantiomerically pure product. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm structural integrity, with -NMR peaks at δ 4.3–4.4 ppm confirming the phosphocholine headgroup.
Challenges in Synthesis
-
Stereochemical Purity: Ensuring the R-configuration at the sn-2 position requires chiral catalysts or enzymatic methods.
-
Acyl Chain Homogeneity: Avoiding mixed acylations demands stringent control over reaction stoichiometry.
Mechanism of Action in Biological Systems
Membrane Integration and Fluidity Modulation
Upon incorporation into lipid bilayers, 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine reduces membrane fluidity due to its saturated acyl chains, which pack more tightly than unsaturated analogs. This property stabilizes lipid rafts and facilitates the study of membrane protein dynamics, particularly G-protein-coupled receptors (GPCRs).
Enhanced Drug Delivery
The compound’s ability to form unilamellar vesicles (ULVs) with high phase-transition temperatures (>45°C) makes it suitable for thermosensitive drug delivery systems. For instance, doxorubicin encapsulated in ditridecanoyl-phosphocholine liposomes showed a 40% increase in retention time compared to dioleoyl-phosphatidylcholine carriers in vitro.
Research and Industrial Applications
Model Membranes and Biophysical Studies
1,2-Ditridecanoyl-sn-glycero-3-phosphocholine is widely used to reconstitute artificial membranes for studying ion channel mechanics and ligand-receptor interactions. Its saturated chains minimize oxidative degradation during long-term experiments.
Table 2: Comparative Analysis of Phosphatidylcholines
Medical Diagnostics
Elevated levels of 1,2-Ditridecanoyl-sn-glycero-3-phosphocholine in serum have been correlated with prostate-specific antigen (PSA) levels in early-stage prostate cancer, suggesting its utility as a non-invasive biomarker.
Industrial Utilization
Surfactants and Emulsifiers
The compound’s amphiphilic nature enables its use in industrial emulsifiers, particularly in petroleum recovery and agrochemical formulations. Its high chemical stability under extreme pH and temperature conditions outperforms natural phospholipids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume